Welcome to the BenchChem Online Store!
molecular formula C14H19NO4 B8641192 Benzyloxycarbonylamino acetic acid tert-butyl ester

Benzyloxycarbonylamino acetic acid tert-butyl ester

Cat. No. B8641192
M. Wt: 265.30 g/mol
InChI Key: YXUKOFVPQCAYKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08552204B2

Procedure details

Under a nitrogen atmosphere, a mixture of carbobenzyloxyglycine methyl ester (3.0 mmol), t-butanol (3.6 mmol), a zinc cluster Zn4O (OCOCF3)6 (0.0375 mmol), and diisopropyl ether (5.0 ml) was refluxed for 18 hours. As a result, carbobenzyloxyglycine t-butyl ester was obtained in a yield of 83.8%.
Quantity
3 mmol
Type
reactant
Reaction Step One
Quantity
3.6 mmol
Type
reactant
Reaction Step One
[Compound]
Name
Zn4O (OCOCF3)6
Quantity
0.0375 mmol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[CH2:4][NH:5][C:6]([O:8][CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)=[O:7].[C:17]([OH:21])([CH3:20])([CH3:19])[CH3:18].C(OC(C)C)(C)C>[Zn]>[C:17]([O:21][C:3](=[O:2])[CH2:4][NH:5][C:6]([O:8][CH2:9][C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=1)=[O:7])([CH3:20])([CH3:19])[CH3:18]

Inputs

Step One
Name
Quantity
3 mmol
Type
reactant
Smiles
COC(CNC(=O)OCC1=CC=CC=C1)=O
Name
Quantity
3.6 mmol
Type
reactant
Smiles
C(C)(C)(C)O
Step Two
Name
Zn4O (OCOCF3)6
Quantity
0.0375 mmol
Type
reactant
Smiles
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)(C)OC(C)C
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(CNC(=O)OCC1=CC=CC=C1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 83.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.